molecular formula C14H11BrO2 B572028 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid CAS No. 1215206-69-1

2'-Bromo-6'-methylbiphenyl-3-carboxylic acid

Cat. No.: B572028
CAS No.: 1215206-69-1
M. Wt: 291.144
InChI Key: FOLGJPOZRNIERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2’-Bromo-6’-methylbiphenyl-3-carboxylic acid” is a chemical compound with the molecular formula C14H11BrO2 . It has a molecular weight of 291.144 . This product is intended for research use only .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2’-Bromo-6’-methylbiphenyl-3-carboxylic acid” are not fully detailed in the available sources .

Scientific Research Applications

2'-Bromo-6'-methylbiphenyl-3-carboxylic acid is widely used in scientific research as a reagent, catalyst, and solvent. It is used in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, this compound is used in the synthesis of metal complexes, such as iron, cobalt, and nickel complexes.

Mechanism of Action

The mechanism of action of 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid is not well understood. However, it is known that it can act as an oxidizing agent, reducing agent, and acid catalyst. It can also act as a proton donor, donating a proton to the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that it can act as an inhibitor of enzymes, such as cytochrome P450 and monoamine oxidase. It can also act as a modulator of cell signaling pathways, such as the MAPK and NF-κB pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid in lab experiments include its low cost, high purity, and low toxicity. It is also easy to handle and store. The limitations of using this compound in lab experiments include its low solubility in water and its reactivity with certain compounds.

Future Directions

For research into 2'-Bromo-6'-methylbiphenyl-3-carboxylic acid include exploring its potential as a therapeutic agent, investigating its mechanism of action, and studying its effects on biochemical and physiological processes. Additionally, research should focus on improving the synthesis of this compound, as well as developing new applications for the compound.

Synthesis Methods

2'-Bromo-6'-methylbiphenyl-3-carboxylic acid can be synthesized through a variety of methods. One method is the reaction of 2-bromo-6-methylbiphenyl and 3-chloropropionic acid in the presence of a base, such as potassium carbonate. The reaction is carried out at room temperature and yields this compound as a white solid. Another method is the reaction of 2-bromo-6-methylbiphenyl and 3-chloropropionic acid in the presence of a catalyst, such as palladium on carbon. This reaction is carried out at elevated temperatures and yields this compound as a white solid.

Safety and Hazards

The safety and hazards associated with “2’-Bromo-6’-methylbiphenyl-3-carboxylic acid” are not fully detailed in the available sources .

Properties

IUPAC Name

3-(2-bromo-6-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-9-4-2-7-12(15)13(9)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLGJPOZRNIERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681785
Record name 2'-Bromo-6'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-69-1
Record name 2'-Bromo-6'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.